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Compound of Interest

Compound Name: C25H19CI2N305

Cat. No.: B12628054

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic and performance data for
Capmatinib (C25H19CI2N305), a potent and selective MET tyrosine kinase inhibitor, alongside
its alternatives, Tepotinib and Crizotinib. The information is intended to support research and
drug development efforts in oncology, particularly for non-small cell lung cancer (NSCLC).

Introduction

Capmatinib, with the molecular formula C25H19CI2N305, is the active moiety of Capmatinib
hydrochloride.[1] It is a targeted therapy approved for the treatment of adult patients with
metastatic NSCLC whose tumors have a mutation that leads to mesenchymal-epithelial
transition (MET) exon 14 skipping.[2] Capmatinib functions by inhibiting the MET receptor
tyrosine kinase, thereby disrupting downstream signaling pathways involved in tumor cell
proliferation, survival, and metastasis. This guide presents a compilation of available
spectroscopic data, a summary of key clinical trial findings, and a description of the
experimental protocols for Capmatinib and its therapeutic alternatives.

Spectroscopic Data Comparison

While experimental spectroscopic data for Capmatinib is not readily available in the public
domain, this section provides available data for its alternatives, Tepotinib and Crizotinib, for
comparative purposes.
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Spectroscopic Data

Tepotinib

Crizotinib

1H NMR (CDCls, 400 MHz)

5 8.74 (s, 1H), 8.46-8.39 (m,
2H), 8.32 (s, 1H), 8.01 (s, 1H),
7.93 (d, J = 8.0 Hz, 1H), 7.64
(s, 1H), 7.58 (d, J = 7.7 Hz,
1H), 7.55-7.47 (m, 3H), 5.27
(s, 2H), 3.03 (t, J = 7.2 Hz,
2H), 2.43 (t, J = 7.0 Hz, 2H),
2.24 (s, 6H), 1.91-1.76 (m, 2H)
[1]

AH NMR spectrum is
available, though specific peak
assignments were not detailed

in the search results.[3]

13C NMR (CDCls, 101 MHz)

0 161.18, 157.41, 155.35,
149.17, 138.08, 136.67,
134.95, 131.70, 131.28,
130.82, 129.79, 129.70,
129.08, 128.52, 128.04,
125.10, 118.62, 113.06, 57.87,
52.29, 45.34, 31.60, 27.04[1]

13C NMR data is available for a
fluoroethyl analogue of
Crizotinib, but not for the
parent compound itself in the

provided search results.[1]

Mass Spectrometry (ESI)

HRMS (ESI) calculated for
C27H26N60OS [M + H]*:
483.1962, found: 483.1947[1]

The protonated molecule
[M+H]* is observed at m/z
450.1. Key fragment ions are
found at m/z 367, 260, and
177.[4][5][6]

IR Spectroscopy

Not available in search results.

An ATR-IR spectrum is
available, confirming the

presence of functional groups.

[7]

Performance Comparison: Clinical Trial Data

The efficacy and safety of Capmatinib and Tepotinib have been evaluated in pivotal clinical

trials for the treatment of NSCLC with METex14 skipping mutations.
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Parameter

Capmatinib (GEOMETRY
mono-1)

Tepotinib (VISION)

Patient Population

Adult patients with locally
advanced or metastatic
NSCLC with MET exon 14
skipping mutation.[5][8]

Adult patients with advanced
(locally advanced or
metastatic) NSCLC with MET

exon 14 skipping alterations.[9]

Treatment Naive ORR

68% (95% CI: 48-84)[5]

54.7% (95% CI, 46.6%-62.5%)
per IRC assessment in the

confirmatory cohort C.[7]

Previously Treated ORR

41% (95% Cl: 29-53)[5]

51.0% (95% Cl, 36.6%-65.2%)

in the confirmatory cohort C.[7]

Median Duration of Response

(Treatment Naive)

12.6 months (95% CI: 5.6-NE)
[4]

Not explicitly stated for the
confirmatory cohort in the

provided results.

Median Duration of Response

(Previously Treated)

9.7 months (95% CI: 5.6-13.0)
[4]

Not explicitly stated for the
confirmatory cohort in the

provided results.

Common Adverse Events

Peripheral edema, nausea,
vomiting, increased blood

creatinine.[4]

Edema, constipation.[10]

ORR: Overall Response Rate; Cl: Confidence Interval; NE: Not Estimable; IRC: Independent

Review Committee.

Experimental Protocols

GEOMETRY mono-1 (Capmatinib)

The GEOMETRY mono-1 was a phase 2, multi-cohort, open-label study evaluating Capmatinib
in patients with advanced NSCLC with MET exon 14 skipping mutation or MET amplification.[5]

[8]

» Patient Eligibility: Eligible patients were adults (=18 years) with an ECOG performance status
of 0 or 1, and with EGFR wild-type and ALK-negative advanced (Stage 111B/IV) NSCLC.[4][6]
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Patients were assigned to cohorts based on their MET status and prior lines of therapy.[8]

e Dosing: Capmatinib was administered orally at a dose of 400 mg twice daily.[5][8]

e Primary Endpoint: The primary endpoint was the Overall Response Rate (ORR) as assessed
by a Blinded Independent Review Committee (BIRC) according to RECIST v1.1.[6]

VISION Trial (Tepotinib)

The VISION trial was a phase 2, single-arm, open-label study to investigate Tepotinib in
patients with advanced NSCLC with MET exon 14 skipping alterations.[9]

o Patient Eligibility: The trial enrolled patients with histologically or cytologically confirmed
advanced (locally advanced or metastatic) NSCLC with METex14 skipping alterations.[9]
Patients with asymptomatic brain metastases were allowed.[11]

» Dosing: Tepotinib was administered orally at a dose of 500 mg once daily.[12]

e Primary Endpoint: The primary endpoint was the Objective Response Rate (ORR)
determined by an Independent Review Committee (IRC) based on RECIST v1.1.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MET signaling pathway targeted by these inhibitors and a
general workflow for identifying and treating patients with MET-driven NSCLC.

Caption: MET Signaling Pathway Inhibition by Capmatinib/Tepotinib.

Caption: Workflow for METex14 NSCLC Patient Treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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